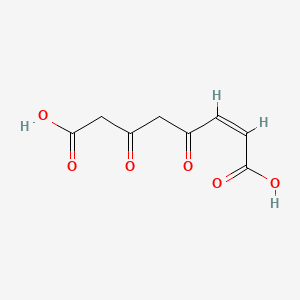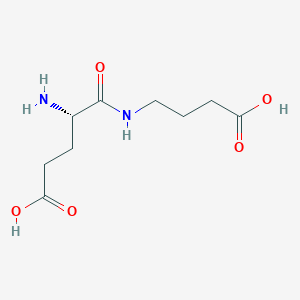
Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-, is a non-proteinogenic amino acid. This compound is characterized by the presence of an amino group located on the carbon atom at the position γ to the carboxy group . It is a derivative of γ-amino acid and has significant roles in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-, typically involves the reaction of γ-amino acids with specific reagents under controlled conditions. The synthetic route may include steps such as the protection of functional groups, coupling reactions, and deprotection steps to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated systems to ensure high yield and purity. These methods may include continuous flow reactions and the use of catalysts to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-, undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-, has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Plays a role in metabolic pathways and is used in studies related to enzyme function and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-, involves its interaction with specific molecular targets and pathways. It may act as a substrate for enzymes, participate in metabolic reactions, and influence cellular processes through its functional groups. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-, include other γ-amino acids such as:
- γ-Aminobutyric acid (GABA)
- 4-Amino-2-methylenebutanoic acid
- 4-Amino-3-methylbutanoic acid
Uniqueness
What sets Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-, apart from these similar compounds is its specific structure and functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it valuable in specialized applications in scientific research and industry .
Propriétés
Numéro CAS |
5105-96-4 |
|---|---|
Formule moléculaire |
C9H16N2O5 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
(2S)-2-amino-5-(3-carboxypropylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H16N2O5/c10-6(9(15)16)3-4-7(12)11-5-1-2-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1 |
Clé InChI |
MKYPKZSGLSOGLL-LURJTMIESA-N |
SMILES |
C(CC(=O)O)CNC(=O)C(CCC(=O)O)N |
SMILES isomérique |
C(CC(=O)O)CNC(=O)CC[C@@H](C(=O)O)N |
SMILES canonique |
C(CC(=O)O)CNC(=O)CCC(C(=O)O)N |
Description physique |
Solid |
Synonymes |
gamma glutamyl GABA gamma-L-Glu-gamma-Abu gamma-L-glutamyl-gamma-aminobutyric acid GluGABA glutamylGABA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


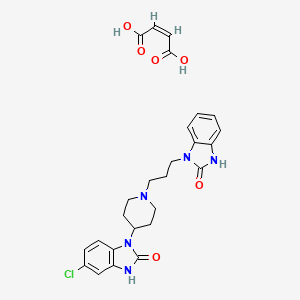
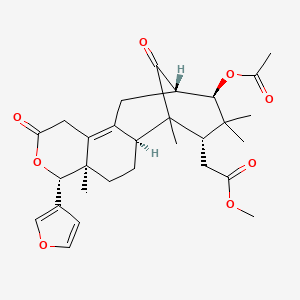
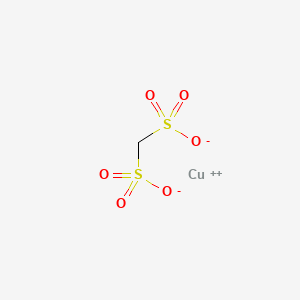
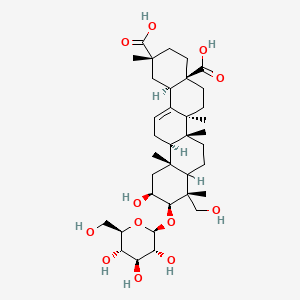



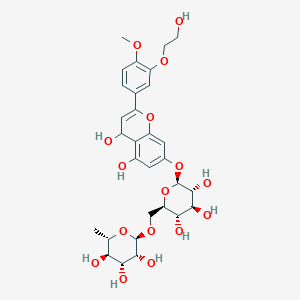
![8-Fluoro-3-azatetracyclo[11.1.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaen-10-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1237816.png)
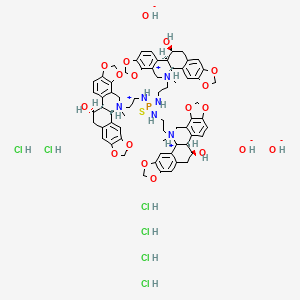
![N-[(2R,6S,9aS)-6-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-yl]-4-amino-5-chloro-2-methoxybenzamide;hydrochloride](/img/structure/B1237818.png)
![1-[(4-Methylphenyl)methyl]-1,3-diazinan-2-one](/img/structure/B1237819.png)
![2,6-difluoro-N-[2-[3-[(2-fluorophenyl)methylthio]-1-indolyl]ethyl]benzamide](/img/structure/B1237820.png)
